3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
CAS No.:
Cat. No.: VC20151307
Molecular Formula: C13H20N4O
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N4O |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 3-methyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-one |
| Standard InChI | InChI=1S/C13H20N4O/c1-16-12(18)10-4-2-3-5-11(10)15-13(16)17-8-6-14-7-9-17/h14H,2-9H2,1H3 |
| Standard InChI Key | BAAXXAHPILRFPA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=C(CCCC2)N=C1N3CCNCC3 |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituent Analysis
3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one belongs to the tetrahydroquinazolinone class, characterized by a partially saturated bicyclic system fused with a pyrimidinone ring. Key structural elements include:
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Bicyclic framework: A 5,6,7,8-tetrahydroquinazoline core, which imposes conformational rigidity compared to fully aromatic quinazolines.
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Substituents:
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Methyl group at position 3, influencing electron distribution and steric bulk.
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Piperazine moiety at position 2, providing a basic nitrogen center for potential intermolecular interactions.
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The piperazine substitution pattern is critical for bioactivity, as evidenced by studies showing that N-aroyl/benzyl modifications on the piperazine ring enhance antiviral potency in related compounds .
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis of tetrahydroquinazolinones typically involves cyclocondensation reactions. For 3-methyl derivatives, a plausible route (Figure 1) adapts protocols from Selvakumar et al. :
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Cyclohexanone Derivative Formation:
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3,3-Dimethylcyclohexanone reacts with dimethyl carbonate under basic conditions to form methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate.
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Cyclization:
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Treatment with S-methylisothiourea hemisulfate yields 7,7-dimethyl-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one.
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Substitution Reactions:
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Displacement of the methylthio group with piperazine under nucleophilic conditions.
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Introduction of the 3-methyl group via alkylation or during earlier synthetic stages.
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Key Reaction Parameters:
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Temperature: Cyclization steps require heating to 100°C for 3–5 hours .
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Catalysts: Sodium hydride or triethylamine facilitates deprotonation and nucleophilic attack.
Optimization Challenges
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Piperazine Incorporation: Competitive side reactions at the C2 position necessitate careful stoichiometric control. Excess piperazine (1.2–1.5 eq) improves yield but requires post-reaction purification .
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Methyl Group Stability: Acidic workup conditions risk demethylation, favoring neutral to mildly basic pH during isolation.
Physicochemical Properties
Spectral Characterization
While direct data for 3-methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one are unavailable, analogs provide benchmarks:
Thermodynamic Stability
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Melting Point: Analogous piperazinyl derivatives exhibit mp = 140–253°C , suggesting a high-melting crystalline solid.
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Solubility: Predominant basicity from piperazine nitrogen likely confers water solubility at acidic pH, with logP ≈ 2.1 (estimated via ChemAxon).
Biological Activity and Mechanisms
Kinase Inhibition Hypotheses
Tetrahydroquinazolines often target ATP-binding pockets in kinases. Molecular docking studies suggest:
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Van der Waals contacts between the tetrahydroquinazoline core and kinase hydrophobic regions.
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Piperazine nitrogens coordinating with conserved aspartate residues (e.g., DFG motif).
Future Research Directions
Synthetic Improvements
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Microwave-assisted synthesis to reduce reaction times from hours to minutes.
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Enantioselective routes for chiral variants targeting stereospecific enzymes.
Biological Screening Priorities
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Broad-spectrum antiviral assays: Testing against influenza, coronaviruses, and herpesviruses.
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Kinase profiling: Focus on JAK, MAPK, and VEGF receptors implicated in oncology.
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